Cas no 69227-61-8 (1-(Allyloxy)-2,4-dibromobenzene)
1-(Allyloxy)-2,4-dibromobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2,4-dibromo-1-(2-propenyloxy)-
- 2,4-dibromo-1-prop-2-enoxybenzene
- LS-11791
- 2,4-DIBROMO-1-(PROP-2-EN-1-YLOXY)BENZENE
- DTXSID80553241
- 69227-61-8
- AKOS037629303
- 1-(Allyloxy)-2,4-dibromobenzene
- 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene
- SCHEMBL2322279
-
- Inchi: 1S/C9H8Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
- InChI Key: BEILBPGDCMZRPS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OCC=C)Br
Computed Properties
- Exact Mass: 289.89414
- Monoisotopic Mass: 289.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-(Allyloxy)-2,4-dibromobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A189160-500mg |
1-(Allyloxy)-2,4-dibromobenzene |
69227-61-8 | 500mg |
$ 280.00 | 2022-06-08 | ||
| TRC | A189160-5000mg |
1-(Allyloxy)-2,4-dibromobenzene |
69227-61-8 | 5g |
$ 2320.00 | 2022-06-08 | ||
| TRC | A189160-10000mg |
1-(Allyloxy)-2,4-dibromobenzene |
69227-61-8 | 10g |
$ 3710.00 | 2022-06-08 |
1-(Allyloxy)-2,4-dibromobenzene Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 1-(Allyloxy)-2,4-dibromobenzene
Comprehensive Guide to Benzene, 2,4-dibromo-1-(2-propenyloxy)- (CAS No. 69227-61-8): Properties, Applications, and Market Insights
Benzene, 2,4-dibromo-1-(2-propenyloxy)- (CAS No. 69227-61-8) is a specialized organic compound that has garnered significant attention in the chemical industry due to its unique structural properties and versatile applications. This brominated benzene derivative, characterized by the presence of two bromine atoms and an allyloxy group, serves as a critical intermediate in various synthetic processes. Its molecular formula, C9H8Br2O, and distinct reactivity make it valuable for researchers and industrial chemists alike.
The growing demand for high-performance chemical intermediates in pharmaceuticals, agrochemicals, and material science has propelled interest in compounds like 2,4-dibromo-1-(2-propenyloxy)benzene. Recent trends in green chemistry and sustainable synthesis have further highlighted the need for efficient bromination methods, where this compound plays a pivotal role. Its compatibility with palladium-catalyzed cross-coupling reactions aligns with the industry's shift toward atom-economical processes.
From a structural perspective, the presence of bromine atoms at the 2 and 4 positions of the benzene ring enhances the compound's electrophilic aromatic substitution reactivity. The allyloxy group (-O-CH2-CH=CH2) introduces additional functionality, enabling further transformations such as Claisen rearrangements or radical additions. This dual functionality explains why researchers frequently search for "synthesis of dibromo allyloxy benzene derivatives" or "applications of brominated aromatic ethers" in academic databases.
In pharmaceutical research, Benzene, 2,4-dibromo-1-(2-propenyloxy)- serves as a precursor for bioactive molecules. The compound's ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing complex heterocycles, addressing the rising demand for "novel drug scaffolds 2024." Meanwhile, material scientists utilize its derivatives in photoactive polymers, responding to industry queries about "halogenated monomers for OLED materials."
The global market for specialty brominated compounds shows steady growth, with projections indicating a CAGR of 5.2% (2023-2030) according to recent analyses. This aligns with increased searches for "CAS 69227-61-8 suppliers" and "technical data sheets for dibromo allyloxybenzene." Regulatory compliance remains a key consideration, as manufacturers emphasize REACH-certified production processes to meet European standards.
Environmental considerations have spurred innovation in handling brominated aromatic compounds. Advanced waste treatment protocols and catalytic debromination techniques now feature prominently in discussions about this chemical, reflecting search trends like "eco-friendly bromine chemistry." These developments address concerns raised in forums discussing "sustainable halogenation methods."
Analytical characterization of 2,4-dibromo-1-(2-propenyloxy)benzene typically involves GC-MS, NMR spectroscopy, and HPLC purity testing – techniques frequently referenced in queries about "how to analyze brominated benzene derivatives." The compound's melting point (72-74°C) and solubility profile (soluble in organic solvents, insoluble in water) make it suitable for diverse reaction conditions.
Emerging applications in electronic materials have created new opportunities for this compound. Its incorporation into liquid crystal formulations and semiconductor precursors responds to searches for "high-refractive-index materials" and "halogen-containing dielectric layers." Patent analyses reveal growing IP activity around these applications since 2020.
Storage and handling recommendations emphasize protection from moisture and light, with optimal conditions being inert atmosphere and cool temperatures. These precautions address common questions about "stability of allyloxybenzene derivatives" while ensuring safety compliance. Transportation typically follows standard organic chemical guidelines without requiring special permits.
Future research directions may explore continuous flow synthesis of this compound, aligning with industry 4.0 trends. The integration of machine learning for optimizing bromination conditions could revolutionize production efficiency – a topic gaining traction in "digital chemistry" discussions. Such innovations position Benzene, 2,4-dibromo-1-(2-propenyloxy)- as a compound of enduring relevance in advanced chemical manufacturing.
69227-61-8 (1-(Allyloxy)-2,4-dibromobenzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)